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Abstract

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral heterocyclic compound of
significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry
and the versatile reactivity of its primary amine make it a valuable building block for the
development of complex molecular architectures and novel therapeutic agents. This guide
provides a comprehensive technical overview of its chemical structure, stereochemical
nuances, conformational analysis, synthetic routes, and analytical characterization.
Furthermore, it explores its applications in drug discovery, supported by detailed experimental
protocols and data, to serve as a critical resource for researchers and drug development
professionals.

Chemical Identity and Physicochemical Properties

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is the hydrochloride salt of the (S)-
enantiomer of 3-aminotetrahydropyran. The salt form enhances its stability and aqueous
solubility, making it convenient for handling and use in various reaction conditions.[1]

Core Identifiers
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The compound is uniquely identified by its IUPAC name, (3S)-oxan-3-amine;hydrochloride, and
CAS Number 1245724-46-2.[2] It is a key building block in the synthesis of more complex
molecules, including protein degraders.[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The data
underscores its nature as a stable, water-soluble solid suitable for laboratory use.

Property Value Method/Source
Molecular Formula CsH12CINO
Molecular Weight 137.61 g/mol

) ) N Differential Scanning
Melting Point 198-202°C (decomposition) )

Calorimetry[1]
- 48 mg/mL (H20), 6 mg/mL
Solubility (25°C) Shake-flask method[1]
(EtOH)

pKa (amine group) 9.2+0.1 Potentiometric Titration[1]
Appearance Colorless to pale yellow solid Visual Inspection[4]

) ] [a]_D"20 =+15.6° (c=1.0in )
Optical Rotation Polarimetry[1]

H20)

Stereochemistry and Conformational Analysis

The biological and chemical properties of (S)-tetrahydro-2H-pyran-3-amine hydrochloride
are intrinsically linked to its three-dimensional structure.

The (S)-Stereocenter

The molecule possesses a single stereogenic center at the C3 position of the tetrahydropyran
ring.[1] The "(S)" designation, according to Cahn-Ingold-Prelog priority rules, defines the
specific spatial arrangement of the amine group relative to the ring. This chirality is critical, as
enantiomers often exhibit vastly different biological activities due to the stereospecific nature of
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interactions with enzymes and receptors.[1] Its enantiomer, (R)-tetrahydro-2H-pyran-3-amine
hydrochloride (CAS: 1315500-31-2), possesses the opposite configuration at C3.[1][5]

Conformational Landscape

The six-membered tetrahydropyran ring predominantly adopts a low-energy chair conformation
to minimize torsional and steric strain. In this conformation, the amine substituent at the C3
position can exist in either an axial or an equatorial orientation.

Due to steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at C1 and
C5, the conformer with the amine group in the more spacious equatorial position is
thermodynamically favored. This preference influences the molecule's reactivity and how it
presents its functional groups for intermolecular interactions.
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Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution
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The following protocol outlines a representative procedure for the resolution of racemic
tetrahydro-2H-pyran-3-amine using (R)-Mandelic acid. [1] Objective: To isolate (S)-tetrahydro-
2H-pyran-3-amine from a racemic mixture.

Materials:

Racemic tetrahydro-2H-pyran-3-amine

¢ (R)-Mandelic acid (1.0 equivalent)

o Ethanol/water (1:1 v/v) solvent mixture

e Aqueous Sodium Hydroxide (e.g., 2M NaOH)

 Diethyl ether or Dichloromethane

e Concentrated Hydrochloric Acid (HCI)

o Bichner funnel, filter paper, pH paper, rotary evaporator
Procedure:

» Salt Formation: Dissolve the racemic amine in the ethanol/water mixture with gentle heating.
In a separate flask, dissolve one molar equivalent of (R)-Mandelic acid in a minimal amount
of the same solvent mixture.

o Crystallization: Add the resolving agent solution to the amine solution. Stir the mixture and
allow it to cool slowly to room temperature (25°C), followed by further cooling in an ice bath
to promote precipitation. [1]The diastereomeric salt of the (S)-amine with (R)-mandelic acid
is expected to crystallize out due to lower solubility.

« Filtration: Collect the precipitated solid by vacuum filtration and wash the crystals with a
small amount of cold ethanol/water. The filtrate, enriched in the (R)-enantiomer, can be set
aside for potential racemization and recycling.

» Recrystallization (Optional): For higher enantiomeric purity (>99%), the collected salt can be
recrystallized from the same solvent system. [1]5. Liberation of the Free Amine: Suspend the

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b8065338
https://www.benchchem.com/product/b8065338
https://www.benchchem.com/product/b8065338
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

diastereomeric salt in water and add aqueous NaOH until the pH is strongly basic (pH > 11).
This deprotonates the mandelic acid and liberates the free (S)-amine.

o Extraction: Extract the free amine into an organic solvent like diethyl ether or
dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

» Final Salt Formation: Bubble dry HCI gas through the organic solution or add a stoichiometric
amount of concentrated HCI to precipitate the desired (S)-tetrahydro-2H-pyran-3-amine
hydrochloride.

« |solation: Collect the final product by filtration, wash with a small amount of cold organic
solvent, and dry under vacuum.

Analytical and Spectroscopic Characterization

Rigorous analytical methods are required to confirm the chemical identity, purity, and
stereochemical integrity of the final product.

o Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for
determining enantiomeric purity. Using a chiral stationary phase (e.g., Chiralpak AD-H), the
(S) and (R) enantiomers can be separated and quantified. [1]* Nuclear Magnetic Resonance
(NMR) Spectroscopy: *H and 3C NMR are used to confirm the molecular structure. The
spectra will show characteristic peaks for the tetrahydropyran ring protons and carbons.
While standard NMR cannot distinguish between enantiomers, it is essential for verifying
structural integrity and chemical purity.

o X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the
absolute stereochemistry and detailed information about bond lengths, angles, and crystal
packing. [1]Studies have revealed a monaoclinic crystal system (space group P21) for this
compound, with key hydrogen bonding between the ammonium group and chloride ions. [1]*
Polarimetry: As a chiral molecule, (S)-tetrahydro-2H-pyran-3-amine hydrochloride rotates
plane-polarized light. The specific rotation is a key physical constant used to confirm the
identity of the enantiomer. [1]

Applications in Drug Discovery and Development
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The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, found in numerous
natural products and synthetic drugs. 6-tetrahydro-2H-pyran-3-amine hydrochloride serves as a
versatile building block for introducing this core structure along with a chiral amine handle.

e Enzyme Inhibitors: The compound and its derivatives have been investigated as potential
enzyme inhibitors, which can modulate biochemical pathways relevant to various diseases.
[1]* Receptor Agonists/Antagonists: The amine group can be further functionalized to create
ligands that interact with specific biological receptors, influencing cellular signaling. [1]*
Anticancer Agents: Derivatives have shown preliminary antiproliferative effects against
certain cancer cell lines, making this a scaffold of interest in oncology research. [1][7]*
Central Nervous System (CNS) Agents: The pyran scaffold has been incorporated into
molecules targeting monoamine transporters, suggesting potential applications in developing
treatments for depression and other CNS disorders. [8]

Conclusion

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a foundational chiral building block with
significant utility for the modern medicinal chemist. A thorough understanding of its
stereochemistry, conformational preferences, and synthetic accessibility is paramount for its
effective use in the design and development of next-generation therapeutics. The protocols and
data presented in this guide offer a technical framework for researchers to confidently
incorporate this valuable synthon into their discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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